molecular formula C29H26OS B14381088 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene CAS No. 90133-54-3

9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene

Cat. No.: B14381088
CAS No.: 90133-54-3
M. Wt: 422.6 g/mol
InChI Key: CHPJRWHXHPQJLW-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is an organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a suitable diaryl sulfide precursor under acidic conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and 2,4,6-trimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions. These reactions involve the use of anhydrous aluminum chloride as a catalyst and the corresponding aromatic compounds as reactants.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Anhydrous aluminum chloride, halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antipsychotic and antidepressant properties. It may interact with neurotransmitter receptors in the brain, influencing mood and behavior.

    Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an antagonist or agonist at neurotransmitter receptors, such as dopamine or serotonin receptors. These interactions can modulate neurotransmitter signaling, leading to changes in mood, cognition, and behavior. The compound’s effects on other cellular pathways, such as oxidative stress and inflammation, are also areas of active research.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-thioxanthene: Lacks the methoxy and trimethyl substitutions, resulting in different chemical and biological properties.

    9-(4-Hydroxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene: The hydroxy group can alter the compound’s reactivity and interactions with biological targets.

    9-(4-Methoxyphenyl)-9-phenyl-9H-thioxanthene: The absence of the trimethyl group affects the compound’s steric and electronic properties.

Uniqueness

9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both the methoxy and trimethyl groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.

Properties

CAS No.

90133-54-3

Molecular Formula

C29H26OS

Molecular Weight

422.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-9-(2,4,6-trimethylphenyl)thioxanthene

InChI

InChI=1S/C29H26OS/c1-19-17-20(2)28(21(3)18-19)29(22-13-15-23(30-4)16-14-22)24-9-5-7-11-26(24)31-27-12-8-6-10-25(27)29/h5-18H,1-4H3

InChI Key

CHPJRWHXHPQJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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